Isocyanocyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isocyanocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-5-4-2-3-4/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIXWJQKUQVEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374122 | |
| Record name | Isocyanocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58644-53-4 | |
| Record name | Isocyanocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Isocyanocyclopropane and Its Derivatives
Foundational Synthetic Routes to Isocyanocyclopropane
The initial syntheses of this compound laid the groundwork for subsequent innovations. These early methods primarily focused on establishing reliable pathways to the core this compound structure.
Cycloalkylation Strategies
A primary and effective method for synthesizing the parent this compound involves the cycloalkylation of isocyanoacetate esters. For instance, ethyl isocyanoacetate can be reacted with 1,2-dibromoethane (B42909) in the presence of a strong base like sodium hydride to yield ethyl 1-isocyanocyclopropane-1-carboxylate. researchgate.netresearchgate.net This approach provides a direct route to a functionalized this compound that can be further elaborated.
Another variation of this strategy employs 2-chloroethyl tosylate as the alkylating agent, also in the presence of sodium hydride, to achieve the same cyclization. researchgate.netresearchgate.net These cycloalkylation methods are fundamental in forming the strained three-membered ring characteristic of this compound.
Advanced Synthetic Approaches to Substituted this compound Analogues
Building upon the foundational methods, chemists have developed more sophisticated techniques to access a wide array of substituted this compound derivatives. These advanced approaches often focus on controlling the stereochemistry of the final products.
Stereoselective and Enantioselective Synthesis
The stereoselective synthesis of substituted isocyanocyclopropanes is crucial for their application in medicinal chemistry and materials science. Copper-catalyzed conjugate additions have emerged as a powerful tool in this regard. For example, a copper(I) iodide-Pybox complex can catalyze the conjugate addition of various nucleophiles to isocyanoalkenes, leading to functionalized isocyanocyclopropanes. nsf.gov This method has been successfully applied to generate a range of isocyanocyclopropanes with varying substituents. nsf.gov
Furthermore, biocatalytic methods have shown great promise for the highly diastereo- and enantioselective synthesis of cyclopropanes. unimi.it Engineered myoglobin (B1173299) catalysts, for instance, can facilitate the cyclopropanation of α-difluoromethyl alkenes with ethyl diazoacetate, yielding difluoromethyl-containing cyclopropanes with excellent stereocontrol. unimi.it While not directly applied to this compound itself in the cited study, this biocatalytic strategy highlights a potential avenue for the enantioselective synthesis of complex this compound analogues. The development of enantioselective routes to tricyclic amino acid derivatives and other complex cyclic systems also underscores the importance of stereocontrol in modern organic synthesis. beilstein-journals.orgrsc.orgnih.govresearchgate.net
Functional Group Compatibility and Tolerance in Synthetic Pathways
The utility of a synthetic method is often determined by its compatibility with a wide range of functional groups. The development of robust synthetic pathways that tolerate various functionalities is therefore a key area of research. For example, the copper-catalyzed synthesis of isocyanocyclopropanes has been shown to accommodate a variety of isocyanide and electrophile structures, as well as diverse functional groups. nsf.gov This functional group tolerance is critical for the synthesis of complex molecules and for applications such as late-stage drug modifications. smolecule.com The use of convertible isocyanides, which can be transformed into other functional groups post-synthesis, further expands the synthetic utility of these methods. nih.gov
Preparation of this compound-Containing Building Blocks for Complex Molecules
This compound and its derivatives are valuable building blocks for the synthesis of more complex molecular architectures. Their unique combination of a strained cyclopropane (B1198618) ring and a reactive isocyanide group makes them versatile intermediates in organic synthesis. smolecule.com
These building blocks can participate in a variety of chemical transformations, including multicomponent reactions, cycloadditions, and ring-opening reactions. smolecule.com For instance, isocyanocyclopropanes can be used in the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation that provides rapid access to libraries of complex, drug-like molecules. beilstein-journals.orgresearchgate.net The ability to incorporate the this compound motif into larger scaffolds opens up possibilities for the discovery of new bioactive compounds and materials. nih.govgoogle.com
Below is a data table summarizing some of the key synthetic methods for this compound and its derivatives:
| Synthetic Method | Reactants | Catalyst/Reagent | Product | Key Features | Reference |
| Cycloalkylation | Ethyl isocyanoacetate, 1,2-dibromoethane | Sodium hydride | Ethyl 1-isocyanocyclopropane-1-carboxylate | Foundational route to a functionalized this compound. | researchgate.netresearchgate.net |
| Copper-Catalyzed Conjugate Addition | Isocyanoalkenes, Carbon/Nitrogen/Sulfur nucleophiles | Copper(I) iodide-Pybox complex | Substituted isocyanocyclopropanes | Provides access to a range of functionalized and complex isocyanocyclopropanes. | nsf.gov |
| Biocatalytic Cyclopropanation | α-Difluoromethyl alkenes, Ethyl diazoacetate | Engineered myoglobin | Difluoromethyl-substituted cyclopropanes | Highly diastereo- and enantioselective. | unimi.it |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | Amino heterocycles, Aldehydes, this compound | Sc(OTf)3 or TsOH | Fused imidazopyridines | Efficient for generating libraries of complex molecules. | beilstein-journals.orgresearchgate.netbeilstein-journals.org |
Reactivity and Mechanistic Studies of Isocyanocyclopropane
Intrinsic Reactivity of the Isocyano Group in a Strained Ring Environment
The isocyano group (-N≡C) attached to the three-membered ring of isocyanocyclopropane exhibits a dual electronic character, allowing it to react as both a nucleophile and an electrophile. smolecule.comnih.gov The significant ring strain of the cyclopropane (B1198618) ring further influences its chemical behavior. smolecule.comlibretexts.org
Nucleophilic Character of the Isocyano Group
The isocyano group can act as a nucleophile, with the carbon atom being the primary site of nucleophilic attack. smolecule.comnumberanalytics.com This nucleophilicity is demonstrated in its reactions with various electrophiles.
Reactions with Aldehydes: In the presence of acetic anhydride, this compound reacts with aldehydes. This is followed by treatment with lithium hydroxide (B78521) to form N-cyclopropyl-2-hydroxypropanamides. nih.gov
SN2 Reactions: Isocyanides, in general, are effective nucleophiles in SN2 reactions with alkyl halides. chemguide.co.uk This reactivity allows for the formation of new carbon-carbon bonds under basic conditions. For instance, the reaction of ethyl isocyanoacetate with 1,2-dihaloalkanes in the presence of a base like sodium hydride leads to the formation of cyclopropane rings through a double nucleophilic substitution.
Additions to Carbonyls: this compound can participate in nucleophilic additions to carbonyl compounds. For example, its reaction with an aldehyde in the presence of pyridine (B92270) and trifluoroacetic acid has been documented. google.comsaskoer.ca
Table 1: Examples of Nucleophilic Reactions of this compound and Related Isocyanides
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Aldehyde | Acetic anhydride, then LiOH | N-cyclopropyl-2-hydroxypropanamide |
| Ethyl isocyanoacetate | 1,2-Dihaloalkane | Sodium hydride | Ethyl this compound carboxylate |
| This compound | Aldehyde | Pyridine, Trifluoroacetic acid | Amide derivative |
Electrophilic Nature of the Isocyano Group
While the isocyano group has nucleophilic character at the carbon atom, the nitrogen atom can exhibit electrophilic properties, especially after coordination to a metal catalyst. This activation facilitates attacks by nucleophiles.
Copper(I) iodide-Pyox complexes have been shown to catalyze the conjugate addition of various nucleophiles, including those based on sulfur, nitrogen, and carbon, to isocyanoalkenes. nsf.gov This process involves the isocyanoalkene complexing to the copper catalyst, which activates it towards anionic conjugate addition. nsf.gov While this specific study focuses on isocyanoalkenes, the principle of metal-catalyzed activation of the isocyano group is a key aspect of its electrophilic reactivity.
Mechanistic studies on related systems, such as isocyano enones, suggest that copper complexation facilitates nucleophilic attack to generate an enolate that then cyclizes onto the isocyanide. researchgate.net
Radical Processes Involving this compound
The isocyano group is also known to participate in radical reactions. The reaction of carbon radicals with isocyanides leads to the formation of imidoyl radicals as key intermediates. nih.govbeilstein-journals.org These intermediates can then undergo further reactions, such as cyclizations.
Radical Cyclization: In reactions involving 2-isocyanobiaryls, the addition of a radical to the isocyano group generates an imidoyl radical. This intermediate can then add intramolecularly to an adjacent aryl group, leading to the synthesis of phenanthridine (B189435) derivatives. beilstein-journals.org
General Radical Reactions: Free radical substitution reactions typically involve initiation, propagation, and termination steps. savemyexams.comump.edu.my In the context of isocyanides, a radical can add to the isocyano group in a propagation step. While specific studies focusing solely on radical reactions of this compound are not abundant, the general reactivity of isocyanides in radical processes is well-established. nih.govbeilstein-journals.org
Role of Ring Strain in this compound Chemical Transformations
The cyclopropane ring in this compound possesses significant ring strain, estimated to be around 27.5 kcal/mol. uark.eduwikipedia.org This high level of strain is a consequence of the acute C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orgmasterorganicchemistry.com This inherent strain serves as a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring. libretexts.orgnih.gov
Strain-Release as a Driving Force for Reaction Pathways
The relief of ring strain is a key factor that promotes chemical transformations of cyclopropane derivatives. libretexts.orgnih.gov This principle is applicable to this compound, where the high potential energy stored in the strained ring can be released during a reaction, making certain pathways more favorable. wikipedia.orgchemrxiv.org
Strain-Release Driven Cyclizations: The inherent ring strain of fragments like azabicyclo[1.1.0]butane, which contains a highly strained system, can be harnessed to drive the synthesis of more complex structures like spiro-azetidines. nih.gov This demonstrates the utility of strain-release in promoting cyclization reactions.
Predicting Reactivity: While ring strain is a significant factor, it is not the sole predictor of reactivity. Electronic delocalization also plays a crucial role. For many strained systems, the delocalization of electrons in the transition state is a dominant factor in lowering the activation barrier for a reaction. nih.gov
Regioselective and Stereoselective Ring-Opening Reactions
The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under specific conditions. smolecule.com These reactions can often proceed with a high degree of regioselectivity and stereoselectivity.
Palladium-Catalyzed Ring Opening: Aryl cyclopropyl (B3062369) ketones can undergo a palladium-catalyzed stereoselective ring-opening reaction to produce (E)-1-arylbut-2-en-1-ones. This reaction demonstrates high stereoselectivity, with only the E isomer being formed. rsc.org
Chirality Transfer: In certain reactions of activated cyclopropylcarbinols, a Lewis acid can mediate a chirality-transferring 5-endo-tet-type cyclization. This process involves a ring-opening of the cyclopropane and proceeds with a high degree of stereoinduction. researchgate.net
Influence of Substituents: The regioselectivity of ring-opening reactions can be influenced by substituents on the cyclopropane ring. For example, in the context of cyclopropanols, the presence of certain groups directs the regioselectivity of copper-catalyzed ring-opening trifluoromethylation. uark.edu
Isomerization and Rearrangement Mechanisms
The chemical behavior of this compound is significantly influenced by the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) and the electronic nature of the isocyanide group. uark.edu These factors make it susceptible to various isomerization and rearrangement reactions, which typically proceed via pathways that relieve this strain. smolecule.com
Two primary rearrangement pathways are plausible for this compound:
Isocyanide-Nitrile Isomerization: Isocyanides are known to thermally or photochemically isomerize to their more stable nitrile counterparts. In this case, this compound would rearrange to cyclopropanecarbonitrile. This process involves the formal migration of the cyclopropyl group from the nitrogen to the carbon atom of the isocyanide moiety.
Ring-Opening Reactions: The significant strain within the cyclopropane ring makes it prone to cleavage under thermal, photochemical, or catalytic conditions. smolecule.comthieme-connect.de For unsubstituted cyclopropane, thermal rearrangement leads to propene. thieme-connect.de In the case of this compound, ring-opening would likely lead to linear or heterocyclic isomers. For instance, electron-withdrawing groups on a cyclopropane ring are known to increase its reactivity toward ring-opening reactions. The reaction could proceed through a diradical intermediate, leading to various unsaturated nitrile or isocyanide products.
While these mechanisms are well-established for related compounds, specific mechanistic studies detailing the kinetic and thermodynamic parameters for the isomerization and rearrangement of this compound itself are not extensively documented in the reviewed literature.
Multicomponent Reactions (MCRs) Featuring this compound as a Key Component
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools in modern synthetic chemistry. mdpi.com Isocyanides are cornerstone reactants in many of the most important MCRs due to the unique reactivity of the divalent carbon atom. frontiersin.orgbeilstein-journals.org
This compound in Passerini-Type Reactions
The Passerini three-component reaction (P-3CR), first reported in 1921, is a fundamental isocyanide-based MCR that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy carboxamide. mdpi.com The reaction is believed to proceed through an initial interaction between the carbonyl compound and the carboxylic acid, followed by a nucleophilic attack from the isocyanide carbon. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final product.
The general mechanism for the Passerini reaction is outlined below:
Table 1: General Mechanism of the Passerini Reaction| Step | Description |
|---|---|
| 1 | An aldehyde or ketone reacts with a carboxylic acid to form a key intermediate, often facilitated by hydrogen bonding. |
| 2 | The isocyanide performs a nucleophilic α-addition to the carbonyl carbon. |
| 3 | The resulting nitrilium intermediate is trapped by the carboxylate. |
| 4 | An intramolecular acyl group transfer (Mumm rearrangement) occurs to yield the stable α-acyloxy amide product. |
While a vast number of isocyanides have been successfully employed in the Passerini reaction, specific examples detailing the use of this compound as the isocyanide component are not widely reported in peer-reviewed literature, despite its commercial availability. google.com
This compound in Ugi-Type Reactions
The Ugi four-component reaction (U-4CR) is another cornerstone of isocyanide-based MCRs. It involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, which react to form a dipeptide-like α-acylamino amide product. The reaction typically begins with the formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, forming a nitrilium intermediate, which is then trapped by the carboxylate anion and undergoes a Mumm rearrangement to give the final product.
Some sources suggest this compound can be used in the Ugi reaction, but specific, well-documented examples in primary research literature are limited. lookchem.com The use of structurally related isocyanides, such as 1-isocyanocyclohexene, has been explored to create products that can undergo further modifications, highlighting the versatility of cyclic isocyanides in this reaction. researchgate.net
Applications in Groebke–Blackburn–Bienaymé (GBB) Reactions and Related Condensations
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component condensation of an amino-substituted heterocycle, an aldehyde, and an isocyanide. It is a powerful method for synthesizing fused imidazole (B134444) derivatives, such as imidazo[1,2-a]pyridines, which are considered privileged scaffolds in medicinal chemistry. The reaction is typically catalyzed by a Lewis or Brønsted acid.
In a study evaluating the scope of the GBB reaction under parallel synthesis conditions, this compound was tested as a potential isonitrile component. The research found that this compound provided unsatisfactory results , indicating poor performance in this specific multicomponent reaction under the tested conditions. beilstein-journals.org This finding is significant as it helps to define the substrate limitations of the GBB reaction.
Table 2: Components of the Groebke–Blackburn–Bienaymé (GBB) Reaction
| Component 1 | Component 2 | Component 3 | Catalyst (Typical) | Product |
|---|
This result suggests that the steric or electronic properties of the cyclopropyl group may hinder the key steps of the GBB catalytic cycle.
Exploration of Novel Multicomponent Cascade Reactions
Multicomponent cascade reactions are processes where the product of an initial MCR serves as a substrate for subsequent intramolecular or intermolecular transformations, leading to a rapid increase in molecular complexity. While isocyanides are frequently used to initiate such cascades, the exploration of this compound as a key component in novel multicomponent cascade reactions is an area that remains largely undocumented in the available literature. The development of such reactions could provide access to unique molecular scaffolds by leveraging both the reactivity of the isocyanide and the ring strain of the cyclopropane. smolecule.comcsic.es
Cycloaddition Chemistry of this compound
The isocyanide functional group can act as a one-carbon component in various cycloaddition reactions. smolecule.com A prominent example is the [4+1] cycloaddition, where an isocyanide reacts with a four-atom π-system (a conjugated diene equivalent) to form a five-membered ring.
This compound is a potential substrate for such cycloadditions. smolecule.com For instance, the formal [4+1] cycloaddition of isocyanides with various heterodienes like α,β-unsaturated nitro compounds or acyl imines is a known strategy for synthesizing five-membered heterocycles such as pyrroles and oxazoles. However, specific studies detailing the participation of this compound in these [4+1] cycloadditions, including data on yields and stereoselectivity, are not extensively available. The strained cyclopropane ring could also participate in cycloaddition reactions, for example, as a cyclopropyl radical cation in a [4+2] annulation after a ring-opening event, though this reactivity has been primarily demonstrated with N-cyclobutylanilines rather than this compound itself. uark.edu
Other Dipolar Cycloaddition Pathways and Their Mechanistic Insights
Beyond formal [4+1] cycloadditions, donor-acceptor isocyanocyclopropanes are versatile precursors for generating 1,3-dipoles, which can then participate in various dipolar cycloaddition reactions, most notably [3+2] cycloadditions. The key to this reactivity is the Lewis acid-catalyzed ring-opening of the strained cyclopropane.
Studies on donor-acceptor cyclopropanes, such as those bearing phenyl (donor) and diester (acceptor) groups, have demonstrated that Lewis acids like tin(IV) chloride (SnCl₄) can coordinate to the acceptor groups, promoting the cleavage of the adjacent C-C bond to form a stabilized 1,3-dipole intermediate. rsc.org This principle is directly applicable to this compound-1-carboxylates, where the cyclopropyl ring acts as the donor and the carboxylate as the acceptor.
This in-situ generation of a 1,3-dipole allows for cascade reactions with various dipolarophiles. For instance, a patented method describes the reaction of Lewis acid-activated donor-acceptor cyclopropanes with nitriles in a cascade [3+2] dipolar cycloaddition. google.com This sequence, which involves cycloaddition, dehydration, and tautomerization, provides an efficient route to substituted pyrroles. google.com The versatility of this approach stems from the ability to generate the reactive 1,3-dipole under mild conditions, which then readily reacts with a suitable partner to construct the desired five-membered heterocycle.
Table 2: [3+2] Dipolar Cycloaddition of D-A Cyclopropanes with Nitriles for Pyrrole (B145914) Synthesis
| Entry | D-A Cyclopropane | Nitrile (R-CN) | Lewis Acid | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | 2-Phenylcyclopropane-1,1-dicarboxylate | Acetonitrile | Sc(OTf)₃ | 3,4-Dicarboxylate-5-methyl-2-phenyl-pyrrole | 95 | google.com |
| 2 | 2-Phenylcyclopropane-1,1-dicarboxylate | Benzonitrile | Sc(OTf)₃ | 3,4-Dicarboxylate-2,5-diphenyl-pyrrole | 94 | google.com |
| 3 | 2-Phenylcyclopropane-1,1-dicarboxylate | Acrylonitrile | Sc(OTf)₃ | 3,4-Dicarboxylate-5-vinyl-2-phenyl-pyrrole | 67 | google.com |
Conjugate Addition-Cyclization Cascades
Cascade reactions initiated by a conjugate addition are a hallmark of activated cyclopropane chemistry. In the case of isocyanocyclopropanes bearing one or more electron-withdrawing groups (e.g., dicarboxylates), the cyclopropane ring itself can act as a conjugate acceptor. The nucleophilic attack does not occur at a carbonyl carbon but rather at one of the ring carbons, leading to the opening of the strained ring. This ring-opening can be considered a formal conjugate addition to the activated three-membered ring system. nih.goveurekaselect.com
This initial nucleophilic ring-opening generates an enolate intermediate which can be trapped in a subsequent intramolecular cyclization, forming a new ring in a cascade sequence. The efficiency and regioselectivity of the initial ring-opening are highly dependent on the nature of the activating groups on the cyclopropane and the choice of nucleophile. nih.goveurekaselect.com
A powerful example of this cascade is the intramolecular nucleophilic ring-opening of donor-acceptor cyclopropanes fused to an indole (B1671886) ring. sioc-journal.cn Catalyzed by a potent Lewis acid such as In(NTf₂)₃, the indole nitrogen acts as the nucleophile, attacking the cyclopropane ring. This intramolecular conjugate addition initiates a ring-opening/cyclization cascade that efficiently constructs the complex pyrrolo[1,2-a]indole framework. sioc-journal.cn The reaction proceeds under mild conditions and tolerates a range of substituents, showcasing the synthetic utility of this type of cascade.
Table 3: Conjugate Addition-Cyclization Cascades of Activated this compound Analogues
| Entry | Substrate | Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | Bicyclo[3.1.0]hexane-dicarboxylate | Acetic Acid / KOAc | DMSO | Ring-opened acetate (B1210297) adduct | Good | nih.gov |
| 2 | Indole-fused cyclopropane dicarboxylate | Indole (intramolecular) | In(NTf₂)₃ | Pyrrolo[1,2-a]indole | 96 | sioc-journal.cn |
| 3 | Indole-fused cyclopropane dicarboxylate (electron-withdrawing group on indole) | Indole (intramolecular) | In(NTf₂)₃, 100 °C | Pyrrolo[1,2-a]indole | 85 | sioc-journal.cn |
Transition Metal Catalysis in Isocyanocyclopropane Chemistry
Isocyanocyclopropane as a Ligand in Organometallic Complexes
Organometallic compounds are defined by the presence of at least one bond between a metal atom and a carbon atom of an organic group. libretexts.org In this context, this compound, like other isocyanides, functions as a ligand in organometallic complexes. libretexts.orgsathyabama.ac.in Isocyanide ligands are generally classified as neutral Lewis bases. sscasc.in Compared to the well-studied carbon monoxide (CO) ligand, most isocyanides are stronger sigma-donors and weaker pi-acceptors. utexas.edu This property allows them to form stable complexes with various transition metals. The electronic nature of the isocyanide can be tuned; for instance, fluorinated aryl isocyanides are very strong π-acceptors. utexas.edu The strained cyclopropyl (B3062369) group in this compound influences its electronic properties and steric profile, which in turn affects the stability and reactivity of its metal complexes.
Palladium-Catalyzed Transformations Involving this compound
Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon bonds in modern organic synthesis. sigmaaldrich.comlibretexts.orgrsc.org These reactions often involve the insertion of molecules like CO or isocyanides into a palladium-carbon bond. nih.govrsc.org The insertion of isocyanides is a powerful method for incorporating nitrogen-containing fragments into organic molecules. nih.govresearchgate.net
While the palladium-catalyzed insertion of various isocyanides has been extensively studied, specific transformations involving this compound are less documented in comparison to other metals. nih.govresearchgate.net Generally, these reactions proceed through an imidoylative cross-coupling mechanism. researchgate.net For example, palladium catalysts have been used in the cross-coupling of azides with isocyanides to produce unsymmetrical carbodiimides. rsc.org Another application is the carbonylative Negishi cross-coupling, where sterically bulky isocyanides act as CO surrogates to synthesize β,γ-unsaturated ketones. sioc-journal.cn Cascade processes, combining isocyanide insertion with C-H activation, have also been developed to construct complex heterocyclic skeletons like indoles. organic-chemistry.org These established palladium-catalyzed methodologies with general isocyanides suggest potential pathways for future exploration using this compound to synthesize novel cyclopropyl-containing structures.
Copper-Catalyzed Reactions with this compound
Copper catalysis has proven particularly effective in manipulating isocyanide-containing compounds, including those that lead to the formation of this compound derivatives.
Conjugate Additions to Isocyanoalkenes and Formation of Functionalized Isocyanocycloalkanes
A significant advancement in this area is the copper-catalyzed conjugate addition of various nucleophiles to isocyanoalkenes. nih.govfigshare.com A copper(I) iodide-Pyox complex has been shown to effectively catalyze the addition of sulfur, nitrogen, and carbon nucleophiles to isocyanoalkenes. nih.gov This reaction is noteworthy as it maintains the isocyanide functionality, which is often challenging due to the strong binding of isocyanides to transition metals. The process generates metalated isocyanoalkanes which can undergo subsequent reactions, providing a route to complex, functionalized isocyanoalkanes. nih.gov Specifically, this methodology can be adapted to synthesize functionalized isocyanocyclopropanes. drexel.edu The reaction allows for the formation of new C-S, C-N, and C-C bonds at the β-position of the original isocyanoalkene. drexel.edu
Table 1: Copper-Catalyzed Conjugate Additions to Isocyanoalkenes
| Nucleophile Type | Product Type | Catalyst System | Ref. |
|---|---|---|---|
| Sulfur Nucleophiles | β-Thio-isocyanides | Cu(I)I-Pyox | nih.gov |
| Nitrogen Nucleophiles | β-Amino-isocyanides | Cu(I)I-Pyox | nih.gov |
| Carbon Nucleophiles | β-Alkyl/Aryl-isocyanides | Cu(I)I-Pyox | nih.gov |
| Diethyl Methylmalonate | Diester-isocyanides | Cu(I)-Pyox | researchgate.net |
This table summarizes the types of nucleophiles and resulting products from conjugate additions to isocyanoalkenes, highlighting the versatility of the copper-catalyzed approach.
Intramolecular Cyclization Reactions
Copper catalysts are also instrumental in promoting intramolecular cyclization reactions of substrates containing an isocyanide group. figshare.comacs.org These reactions provide efficient pathways to various nitrogen-containing heterocycles. For instance, a copper-catalyzed intramolecular cyclization of 2-isocyanoacetophenone derivatives has been developed to produce 4-hydroxyquinolines. figshare.comacs.orgresearchgate.net The reaction proceeds through the formation of an enol tautomer followed by a C-C bond formation. figshare.comacs.org
In reactions involving 2-alkenylphenyl isocyanides, a copper(I) catalyst enables a borylative cyclization with a diboronate reagent to synthesize 2-borylindoles at room temperature. acs.org This methodology can be extended to create 2-silylindoles using silylboronates. acs.org While not starting with this compound, these examples showcase copper's ability to facilitate the cyclization of isocyanide-containing molecules, a strategy that could be conceptually applied to precursors designed to form cyclopropane (B1198618) rings in an intramolecular fashion. Cascade reactions involving isocyanides and α-diazocarbonyls, catalyzed by copper, have also been reported to form imidazolines and biimidazoles through a sequence of intermolecular addition and intramolecular cyclization steps. a-z.lu
Cobalt-Catalyzed Processes with this compound Precursors
Cobalt catalysis, particularly with porphyrin-based ligands, has emerged as a powerful tool for stereoselective cyclopropanation reactions, providing access to valuable chiral cyclopropane derivatives.
Asymmetric Cyclopropanation and Synthesis of Chiral Cyclopropyl Carboxamides
A highly effective method for synthesizing optically active cyclopropyl carboxamides involves a cobalt(II)-catalyzed asymmetric cyclopropanation. acs.org This process typically uses olefins and a diazo precursor, such as succinimidyl diazoacetate. acs.orgorganic-chemistry.org The key to the high stereoselectivity is the use of cobalt(II) complexes with D2-symmetric chiral porphyrin ligands, such as [Co(P1)]. acs.orgorganic-chemistry.orgnih.gov
The reaction proceeds via a metalloradical mechanism. nih.govacgpubs.orgnih.gov The cobalt(II) complex homolytically activates the diazo compound to generate a cobalt(III)-carbene radical intermediate. acgpubs.orgnih.gov This intermediate then undergoes a stepwise radical addition to the olefin, followed by cyclization to form the cyclopropane ring and regenerate the cobalt(II) catalyst. acgpubs.orgwiley-vch.de This approach is effective for a wide range of olefins, including both electron-rich and electron-deficient ones, and provides the desired cyclopropane products in high yields with excellent diastereoselectivity (>98% de) and enantioselectivity (89-98% ee). organic-chemistry.orgresearchgate.net
The resulting cyclopropane succinimidyl esters are versatile chiral building blocks. organic-chemistry.orgresearchgate.net They can be readily converted into a wide variety of optically active cyclopropyl carboxamides by reacting them with different amines, a transformation that proceeds without loss of stereochemical purity. acs.orgorganic-chemistry.org This two-step sequence represents a general and highly efficient route to chiral cyclopropyl carboxamides, which are important structural motifs in medicinal chemistry. acs.orgorganic-chemistry.org
Table 2: Cobalt-Catalyzed Asymmetric Cyclopropanation of Olefins
| Olefin Substrate | Catalyst | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Ref. |
|---|---|---|---|---|---|
| Styrene | [Co(P1)] | 85 | >98 (trans) | 97 | organic-chemistry.org |
| 4-Methoxystyrene | [Co(P1)] | 90 | >98 (trans) | 98 | organic-chemistry.org |
| 4-Chlorostyrene | [Co(P1)] | 82 | >98 (trans) | 96 | organic-chemistry.org |
| 2-Vinylnaphthalene | [Co(P1)] | 88 | >98 (trans) | 98 | organic-chemistry.org |
Data represents reactions with succinimidyl diazoacetate as the diazo precursor, showcasing the high efficiency and stereoselectivity of the [Co(P1)] catalyst system.
Emerging Trends in Base Metal Catalysis for this compound Transformations
The field of transition metal catalysis is undergoing a significant shift towards the use of earth-abundant, first-row transition metals such as iron, cobalt, nickel, and copper. nih.govnsf.gov This trend is driven by the economic and sustainability benefits of replacing expensive and less abundant precious metals like palladium. nih.gov While palladium has historically dominated isocyanide insertion reactions, recent research has focused on exploring the potential of base metals in these transformations. nih.govmdpi.comresearchgate.net Reports on the use of base metals for isocyanide transformations are still relatively scarce but are gaining attention for their potential to unlock novel reactivity. nih.gov
For the specific substrate this compound, which combines the high reactivity of both the isocyano group and a strained cyclopropane ring, the application of base metal catalysis is a nascent but promising area. thieme-connect.comuark.edu Current emerging trends are largely inferred from advancements in base metal-catalyzed reactions of either isocyanides in general or transformations involving cyclopropane ring activation.
Nickel Catalysis
Nickel has emerged as a powerful catalyst for a variety of organic transformations, including those involving isocyanides and cyclopropanes. A key feature of nickel catalysis is its ability to participate in one-electron processes, accessing paramagnetic Ni(I) and Ni(III) intermediates that enable unique reaction pathways not typically seen with palladium. chemrxiv.org
Recent studies have demonstrated nickel's utility in reactions such as the divergent formylation and carboxylation of aryl halides using isocyanides as a carbonyl surrogate. rsc.org More directly relevant to this compound, nickel catalysis has been successfully applied to the ring-opening of cyclopropane-containing molecules. One significant finding is the nickel-catalyzed borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron. organic-chemistry.org This reaction proceeds via the oxidative cyclization of the cyclopropyl ketone to a nickel(0) center, demonstrating that nickel can effectively cleave the strained C-C bond of the cyclopropane ring. organic-chemistry.org This reactivity is crucial for potential transformations of this compound.
Table 1: Nickel-Catalyzed Borylative Ring-Opening of Aryl Cyclopropyl Ketones This table showcases the capability of nickel catalysts to activate and open a cyclopropane ring, a key potential reaction pathway for this compound.
| Substrate (Aryl Cyclopropyl Ketone) | Catalyst System | Conditions | Product (4-Oxoalkylboronate) | Yield (%) | Reference |
| Phenyl cyclopropyl ketone | Ni(cod)₂ / IMes·HCl / MeOK | Toluene, 50°C | 4-Oxo-4-phenylbutylboronate | 92 | organic-chemistry.org |
| 2-Naphthyl cyclopropyl ketone | Ni(cod)₂ / IMes·HCl / MeOK | Toluene, 50°C | 4-Oxo-4-(naphthalen-2-yl)butylboronate | 95 | organic-chemistry.org |
| 4-Methoxyphenyl cyclopropyl ketone | Ni(cod)₂ / IMes·HCl / MeOK | Toluene, 50°C | 4-(4-Methoxyphenyl)-4-oxobutylboronate | 88 | organic-chemistry.org |
Furthermore, a nickel(II)-catalyzed [5 + 1] benzannulation reaction between cyclopropenes and isocyanides has been developed to synthesize substituted anilines. nih.gov This transformation highlights nickel's ability to orchestrate complex cycloadditions involving both a strained ring and an isocyanide, providing a strong precedent for its potential application to this compound systems. nih.gov
Copper Catalysis
Copper catalysis is a rapidly advancing field, with catalysts that are effective for conjugate additions, cycloadditions, and cross-coupling reactions. nsf.govnih.gov A copper iodide-Pyox complex, for instance, has been shown to catalyze the conjugate addition of various nucleophiles to isocyanoalkenes. nsf.govnih.gov This system can also facilitate the synthesis of isocyanocyclopropanes through the reaction of isocyanoalkenes with bromomalonates. nsf.gov
Table 2: Copper-Catalyzed Synthesis of Isocyanocyclopropanes This table demonstrates a copper-catalyzed route to functionalized isocyanocyclopropanes, indicating copper's compatibility with the isocyanide functional group within a strained ring context.
In other research, copper-catalyzed cycloaddition reactions of isocyanoacetates with phosphaalkynes have been used to prepare 1,3-azaphospholes, further underscoring the versatility of copper in mediating reactions involving the isocyanide moiety. nih.gov
Iron and Cobalt Catalysis
Iron and cobalt are particularly attractive metals for sustainable catalysis due to their high natural abundance and low toxicity. mdpi.comrsc.orgbeilstein-journals.org Iron-catalyzed reactions have seen broad application in cross-coupling and C-H functionalization. mdpi.comnih.gov While specific applications to this compound are still emerging, iron's proven ability to catalyze a wide range of transformations suggests significant future potential. mdpi.com
Cobalt catalysis also offers unique advantages, sometimes providing improved selectivity in C-H activation and coupling reactions involving isocyanides. bohrium.comsioc-journal.cn Researchers have developed cobalt-catalyzed reductive cyclopropanation reactions that demonstrate the metal's utility in forming strained ring systems. nih.govnih.gov For example, cobalt pyridine-diimine (PDI) complexes catalyze the reductive spirocyclopropanation of dienes using gem-dichlorocycloalkanes as carbene precursors. nih.gov These findings establish the competency of cobalt catalysts in cyclopropane chemistry, paving the way for future studies on their interaction with this compound.
Computational and Theoretical Investigations of Isocyanocyclopropane
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the intricate details of molecular structure and bonding. wikipedia.org For isocyanocyclopropane, these methods have been instrumental in characterizing its electronic landscape.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory offers a detailed picture of the electron distribution within a molecule. utexas.edu In this compound, the interaction between the cyclopropyl (B3062369) ring and the isocyano group is of particular interest. A frontier molecular orbital model can be used to interpret the π conjugation of the cyclopropyl ring. aip.orgresearcher.life This model considers the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent fragments. libretexts.org The analysis of molecular orbitals helps in understanding the charge distribution and the nature of the chemical bonds. chemissian.com The dipole moment, a measure of charge separation, has been experimentally determined for this compound to be 4.03 ± 0.1 D. aip.org Computational studies also provide insights into the dipole moment components, which are related to the charge distribution along the principal axes of the molecule. researchgate.net
Isomeric Studies and Energetic Stabilities of C4H5N Isomers
This compound is one of several isomers with the chemical formula C4H5N. researchgate.netchemsociety.org.ng Computational studies have been performed to determine the relative stabilities of these isomers. researchgate.netescholarship.orgacs.org These studies consistently show that pyrrole (B145914) is the most stable isomer, with the lowest standard enthalpy of formation. researchgate.netchemsociety.org.ngescholarship.org
A study utilizing the Gaussian-4 (G4) compound model investigated eleven C4H5N isomers: 2-vinyl-2H-azirene, this compound, ally isocyanide, N-vinylethyleneimine, cyanocyclopropane, 2H-pyrrole, 3H-pyrrole, ally cyanide, 2-cyanopropene, 2-butenenitrile, and pyrrole. researchgate.netchemsociety.org.ng The calculated standard enthalpies of formation provide a quantitative measure of their relative stabilities. researchgate.netiisc.ac.in
| Isomer | ΔfH° (kcal/mol) |
|---|---|
| Pyrrole | 24.1 |
| 2-Butenenitrile | 32.8 |
| 2-Cyanopropene | 34.0 |
| Allyl Cyanide | 39.7 |
| 3H-Pyrrole | 40.0 |
| 2H-Pyrrole | 40.1 |
| Cyanocyclopropane | 43.6 |
| N-Vinylethyleneimine | 61.0 |
| Allyl Isocyanide | 62.0 |
| This compound | 65.3 |
Spectroscopic Parameter Predictions and Corroboration with Experimental Data
Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental findings. wikipedia.org
Vibrational Frequencies and Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and determining molecular structure by measuring the vibrational frequencies of chemical bonds. msu.edursc.org Computational methods can predict these vibrational frequencies, providing theoretical IR spectra that can be compared with experimental ones. acs.orgresearchgate.net The vibrational frequencies depend on the bond strength and the reduced mass of the atoms involved. bhu.ac.in For this compound, theoretical calculations of its vibrational frequencies aid in the assignment of its experimental IR spectrum. acs.orgresearchgate.net
Rotational Constants and Microwave Spectroscopy
Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, which are inversely related to its moments of inertia. cdnsciencepub.com This information allows for the precise determination of molecular geometry. The microwave spectrum of this compound and its ¹³C isotopic species has been investigated, leading to the determination of its rotational constants and heavy-atom structural parameters. aip.orgresearcher.life
Experimental studies using Stark modulation and RFMDR techniques have yielded the following rotational constants for the normal isotopic species of this compound: A = 15827.303 ± 0.009 MHz, B = 3734.004 ± 0.002 MHz, and C = 3515.892 ± 0.002 MHz. aip.org These experimental values can be compared with computationally predicted rotational constants to assess the accuracy of the theoretical methods. researchgate.netchemsociety.org.ng For instance, the Gaussian-4 (G4) computational method has been shown to predict rotational constants with high accuracy for C4H5N isomers. chemsociety.org.ng
| Parameter | Value |
|---|---|
| A (MHz) | 15827.303 ± 0.009 |
| B (MHz) | 3734.004 ± 0.002 |
| C (MHz) | 3515.892 ± 0.002 |
| C1-C2 Bond Length (Å) | 1.521 ± 0.007 |
| C2-C3 Bond Length (Å) | 1.513 ± 0.005 |
| C1-N Bond Length (Å) | 1.377 ± 0.008 |
| C≡N Bond Length (Å) | 1.176 ± 0.005 |
| C-N≡C Inclination Angle (°) | 123.4 ± 0.60 |
Theoretical Elucidation of Reaction Mechanisms and Pathways
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For instance, the cyclopropanation of alkenes to form cyclopropane (B1198618) rings is a well-studied reaction. masterorganicchemistry.com While specific theoretical studies on the reaction mechanisms of this compound are not detailed in the provided context, computational methods are generally used to explore potential energy surfaces, identify transition states, and calculate reaction barriers. uark.edu Such studies can elucidate, for example, the pathways of thermal rearrangements or additions to the isocyano group. researchgate.net
Transition State Analysis and Activation Energies
Transition state theory is a cornerstone for understanding the rates and mechanisms of chemical reactions. Computational methods are employed to locate the geometry of transition states—the highest energy point along a reaction coordinate—and to calculate the activation energy (the energy barrier that must be overcome for a reaction to occur).
Detailed computational analyses, while not always focused directly on this compound's isomerization, have been performed on closely related cyclopropane systems, offering significant insights. For instance, a combined experimental and theoretical study on the Curtius rearrangement of cyclopropyl and cyclopropenoyl azides to their respective isocyanates provides a strong model for the types of transformations this compound might undergo. nih.gov In this study, Density Functional Theory (DFT) calculations were used to determine the gas-phase activation barriers for the rearrangement. The calculated activation energy for the rearrangement of methyl 1-azidocarbonyl cyclopropane-1-carboxylate was found to be 25.1 kcal/mol. nih.gov Such studies use Intrinsic Reaction Coordinate (IRC) analyses to confirm that the located transition state connects the reactant and the product through a concerted pathway. nih.gov
Ab initio metadynamics simulations have also been used to explore the potential energy surface of C4H5N isomers, a group that includes this compound. researchgate.net These advanced simulations can uncover complex reaction networks, identifying various isomerization and dissociation pathways, thereby mapping out the transition states that connect this compound to other isomers like cyanocyclopropane, allyl cyanide, and pyrrole. researchgate.netresearchgate.net The activation energies for these transformations dictate the relative stability and interconversion rates of the isomers under thermal conditions. researchgate.net For example, DFT calculations have been used to investigate the catalytic effect of iodine in nucleophilic additions, revealing a reduction in activation energies (ΔG≠) by 1.8–7.6 kcal mol−1 due to halogen bonding. researchgate.net
| Reactant | Product | Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | Corresponding Isocyanate | DFT (B3LYP/6-311+G(d,p)) | 25.1 | nih.gov |
| Methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate | Corresponding Isocyanate | DFT (B3LYP/6-311+G(d,p)) | 27.8 | nih.gov |
| Acetyl Azide (B81097) | Methyl Isocyanate | CCSD(T)/6-311+G(d,p) | 26.3 | nih.gov |
Solvent Effects and Catalytic Cycle Modeling
The chemical environment can significantly influence reaction mechanisms and rates. Computational models are crucial for quantifying these effects. Solvent effects are commonly modeled using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. researchgate.net These calculations can predict how a solvent stabilizes reactants, products, and transition states, thereby altering the activation energy of a reaction. Theoretical investigations have shown that solvent effects generally lower the free energies of all species in a reaction pathway and can reduce the activation free energies compared to the gas phase. researchgate.net
Modeling catalytic cycles is another key area of computational investigation. This involves mapping out each step of a catalytic reaction, including substrate binding, chemical transformation via one or more transition states, and product release. For instance, computational studies on visible-light photoredox catalysis can elucidate the mechanism of reactions involving cyclopropylamines, a class of compounds related to this compound. uark.edu Such models can track the generation of key intermediates, like amine radical cations, and their subsequent reactions in a complete catalytic cycle. uark.edu By calculating the energetics of each step, researchers can understand catalyst turnover, identify rate-limiting steps, and design more efficient catalytic systems.
Advanced Computational Methods: DFT, Ab Initio, and Coupled Cluster Calculations
A hierarchy of computational methods is available to study molecules like this compound, with a trade-off between computational cost and accuracy.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of cost and accuracy. Functionals like B3LYP are widely used to calculate molecular structures, vibrational frequencies, and reaction energetics, including the activation energies of rearrangements in cyclopropane derivatives. nih.gov DFT is also effective for modeling solvent effects and exploring reaction mechanisms. researchgate.net
Ab Initio Methods , which derive from first principles without empirical parameterization, offer higher accuracy. While methods like Hartree-Fock provide a basic description, more sophisticated approaches are needed to account for electron correlation. High-level composite ab initio methods, such as the Gaussian-4 (G4) theory, provide highly accurate thermochemical data. chemsociety.org.ng Studies on the C4H5N isomers have used the G4 model to calculate properties like standard enthalpies of formation, rotational constants, and dipole moments, establishing pyrrole as the most stable isomer and providing reliable predicted data for less-studied members like this compound. researchgate.netchemsociety.org.ngscispace.com
| Isomer | Standard Enthalpy of Formation (kcal/mol) | Reference |
|---|---|---|
| This compound | 65.3 | iisc.ac.in |
| Cyanocyclopropane | 43.6 | iisc.ac.in |
| Allyl Cyanide | 39.7 | iisc.ac.in |
| Pyrrole | 24.1 | chemsociety.org.ngiisc.ac.in |
Coupled Cluster (CC) Calculations represent the "gold standard" in quantum chemistry for achieving high accuracy, particularly the Coupled Cluster Singles and Doubles with perturbative Triples, or CCSD(T), method. google.com CC theory constructs a multi-electron wavefunction that explicitly includes electron correlation effects. wikipedia.org These methods are used to obtain benchmark-quality energies for small to medium-sized molecules and to validate the results from more cost-effective methods like DFT. nih.govchemrxiv.org For example, the activation barrier for the Curtius rearrangement of acetyl azide was calculated at the CCSD(T) level to be 26.3 kcal/mol. nih.gov The high computational scaling of traditional CC methods has historically limited their application. However, the development of local correlation methods, such as the Domain-based Local Pair Natural Orbital (DLPNO-CCSD(T)), has made it possible to apply coupled-cluster theory to much larger molecular systems, opening the door for highly accurate calculations on complex reactions involving species like this compound. google.com
Advanced Applications in Organic Synthesis and Chemical Biology
Construction of Complex Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. researchgate.netrsc.org Isocyanides are powerful synthons for creating these structures, primarily through multicomponent reactions (MCRs) and cycloadditions, which allow for the rapid assembly of molecular complexity from simple starting materials. mdpi.comrsc.orgnih.gov Isocyanocyclopropane, with its distinct sterics and electronics, serves as a specialized building block in these transformations.
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are highly efficient for generating diverse, highly functionalized scaffolds. mdpi.comnih.gov These reactions typically proceed through a key nitrilium ion intermediate, which can be trapped by various nucleophiles. mdpi.com When reactants with multiple functional groups are used, intramolecular trapping of this intermediate can lead directly to the formation of heterocyclic rings. mdpi.comnih.gov
One of the most prominent IMCRs for heterocycle synthesis is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of an amino-heterocycle, an aldehyde, and an isocyanide to yield fused imidazoles like imidazo[1,2-a]pyridines. nih.gov In a study focused on generating a large chemical library via a parallel GBB reaction, this compound was evaluated as one of the isocyanide components. nih.govresearchgate.net However, under the specific high-throughput screening conditions using either Sc(OTf)₃ or TsOH as the catalyst, this compound was reported to show poor performance compared to other isonitriles. nih.govresearchgate.net This finding highlights how the unique reactivity of this compound can be highly dependent on specific reaction conditions and substrates.
Beyond classical MCRs, isocyanides can participate in various cycloaddition reactions to form ring systems. smolecule.com The isocyanide group can react in [4+1] cycloadditions, providing a carbon atom to a four-atom system to construct a five-membered ring. frontiersin.org Furthermore, the strained cyclopropane (B1198618) ring itself can be involved in transformations, such as ring-opening reactions, to yield more complex structures. smolecule.com Radical cascade reactions using isonitriles as radical acceptors have also emerged as a powerful strategy for synthesizing nitrogen heterocycles, including quinolines, indoles, and phenanthridines. rsc.org
| Reaction Type | General Description | Role of Isocyanide | Relevance of this compound |
|---|---|---|---|
| Multicomponent Reactions (e.g., Ugi, GBB) | Three or more reactants combine in a one-pot synthesis to form a single product incorporating features of all starting materials. mdpi.com | Acts as a convertible C1 synthon, often forming a key nitrilium intermediate. mdpi.com | Tested in GBB reactions for library synthesis, though showed poor performance under specific parallel synthesis conditions. nih.govresearchgate.net |
| [4+1] Cycloadditions | An isocyanide reacts with a four-atom conjugated system (e.g., a diene) to form a five-membered ring. frontiersin.org | Provides the fifth atom (carbon) to complete the ring structure. frontiersin.org | Potential reactant due to the general reactivity of isocyanides in cycloadditions. smolecule.comfrontiersin.org |
| Radical Cascade Reactions | A sequence of intramolecular radical reactions, often initiated by a radical addition, leading to cyclic products. rsc.org | Serves as a radical acceptor, with the cyano group being inserted into the molecule, followed by cyclization. rsc.org | The unique cyclopropyl (B3062369) group could influence the stability and reaction pathways of radical intermediates. |
Synthesis of Peptidomimetics and Bioactive Amino Acid Analogues
Peptidomimetics are non-peptide molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. beilstein-journals.orgnih.gov Unnatural amino acids are crucial building blocks for these efforts. sigmaaldrich.com The incorporation of conformationally constrained units, such as cyclopropane rings, is a key strategy in peptidomimetic design to lock the molecule into a bioactive conformation and improve target affinity. nih.gov
This compound has been utilized as a key reagent in the synthesis of complex peptidomimetics. A notable application is in the preparation of inhibitors for the coronavirus 3C-like protease (3CLpro), a critical enzyme for viral replication. nih.gov In this research, a peptidomimetic aldehyde was converted into a derivative containing an N-cyclopropyl-2-hydroxypropanamide "warhead". nih.gov This transformation was achieved through a Passerini-type reaction where the aldehyde reacted with this compound in the presence of acetic anhydride, followed by hydrolysis with lithium hydroxide (B78521). nih.gov This specific modification was part of a broader effort to optimize the warhead group of the inhibitor to enhance its activity against the protease. nih.gov
The synthesis demonstrates the utility of this compound in converting an aldehyde functional group into a more complex, chiral, and constrained amide structure, which is a common feature in peptidomimetics. beilstein-journals.org The cyclopropyl group, in this context, not only completes the pharmacophore but also introduces the rigid cyclopropane scaffold, which can significantly influence the molecule's three-dimensional structure and its interaction with the biological target. nih.gov
| Target Class | Starting Material | Reactants | Product Feature | Reference |
|---|---|---|---|---|
| Coronavirus 3C-like Protease Inhibitors | Peptidomimetic Aldehyde (NIP-22c) | 1. This compound, Acetic Anhydride 2. Lithium Hydroxide (LiOH) | N-cyclopropyl-2-hydroxypropanamide warhead | nih.gov |
Role in Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate collections of structurally diverse small molecules, which can then be screened for novel biological activities. scispace.comrsc.org Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space by varying not just building blocks but also the underlying molecular scaffolds. scispace.comfrontiersin.org Multicomponent reactions are a powerful engine for DOS because they can rapidly produce significant molecular complexity and diversity in a single step. mdpi.combeilstein-journals.org
Isocyanides are fundamental reagents in DOS due to their central role in numerous MCRs. frontiersin.org this compound, with its unique combination of a strained ring and a reactive functional group, represents a building block that can introduce significant three-dimensional complexity. smolecule.comnih.gov Its potential in DOS lies in its ability to generate novel scaffolds that are distinct from those created using more common acyclic or aromatic isocyanides.
The utility and limitations of specific building blocks in large-scale library synthesis are often evaluated through pilot screens. In a study aimed at generating a multimillion-compound virtual chemical space based on the GBB reaction, this compound was one of 107 isonitriles selected for evaluation. nih.govresearchgate.net The GBB reaction was performed in a parallel format to synthesize a 790-member library to validate the reaction's robustness for creating a larger "readily accessible" (REAL) chemical space. nih.govbeilstein-journals.org The finding that this compound performed poorly in this specific context is a valuable piece of data for chemical library generation, as it helps define the synthetic boundaries and informs the selection of reactants for future, large-scale combinatorial syntheses. nih.gov This demonstrates a key aspect of DOS and library generation: the careful validation of building block and reaction scope to ensure a high success rate in synthesis. nih.govresearchgate.net
Integration into Bioorthogonal Chemistry and Biomolecule Labeling Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. frontiersin.orgucsd.edu These reactions provide powerful tools for labeling and studying biomolecules like proteins and glycans in their natural environment. nih.govescholarship.org An ideal bioorthogonal reaction is fast, selective, and produces stable, non-toxic products. frontiersin.org
Isocyanides have emerged as promising functionalities for bioorthogonal applications due to their small size, which minimizes perturbation to the parent biomolecule, and their unique reactivity. frontiersin.orgnih.gov Several bioorthogonal strategies involving isocyanides have been developed, including:
Isocyanide-tetrazine ligation: An inverse-electron-demand Diels-Alder reaction between an isocyanide and a tetrazine, which has been shown to be a rapid and effective "click" reaction. frontiersin.org
Multicomponent reactions: Ugi or Passerini reactions can be adapted for bioorthogonal settings to label biomolecules. frontiersin.orgnih.gov
Metal chelation: The isocyanide group is isoelectronic with carbon monoxide and can act as a ligand to coordinate with transition metals, enabling labeling strategies based on metal chelation. frontiersin.org
While the broader class of isocyanides has seen growing application in this field, the specific integration of this compound into bioorthogonal schemes is an area of developing research. Its inherent stability coupled with the reactivity of the isocyanide handle makes it a candidate for such applications. The cyclopropyl group offers a small, rigid, and lipophilic tag that is distinct from other commonly used isocyanide labels. The potential exists to use this compound-modified molecules in the strategies mentioned above, for instance, by reacting them with tetrazine-functionalized probes for fluorescent labeling or by using them in multicomponent reactions to attach cargo to a biomolecule of interest. frontiersin.org The development of such specific applications would further expand the toolbox of bioorthogonal chemistry. nih.gov
Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyridines |
| Scandium(III) triflate (Sc(OTf)₃) |
| p-Toluenesulfonic acid (TsOH) |
| Quinoline |
| Indole (B1671886) |
| Phenanthridine (B189435) |
| N-cyclopropyl-2-hydroxypropanamide |
| Acetic anhydride |
| Lithium hydroxide (LiOH) |
| Carbon monoxide |
| Tetrazine |
Q & A
Q. What protocols mitigate risks when handling this compound’s hazardous properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
